molecular formula C13H15N5O2S B6507790 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 869068-19-9

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B6507790
CAS No.: 869068-19-9
M. Wt: 305.36 g/mol
InChI Key: WTMFJJCUWSLHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfanyl acetamide class, characterized by a 1,2,4-triazin-3-yl core substituted with an amino and oxo group at positions 4 and 5, respectively. The sulfanyl group bridges the triazinone ring to an acetamide moiety, which is further linked to a 4-ethylphenyl substituent. Its molecular formula is C₁₃H₁₆N₆O₂S, with a molecular weight of 328.38 g/mol.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-2-9-3-5-10(6-4-9)16-11(19)8-21-13-17-15-7-12(20)18(13)14/h3-7H,2,8,14H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMFJJCUWSLHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1):

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Key Differentiators
Target Compound 1,2,4-Triazin-3-yl 4-Ethylphenyl, amino, oxo Potential anti-inflammatory, enzyme inhibition Ethylphenyl enhances lipophilicity
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-Triazol-3-yl Pyridinyl, ethyl groups Insect odorant receptor (Orco) agonist Pyridine ring confers π-π stacking for receptor binding
OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-Triazol-3-yl 4-Isopropylphenyl, pyridinyl Orco agonist Isopropyl increases steric bulk, reducing solubility
ZINC3311913 (N-(4-isopropylphenyl)-2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]acetamide) 1,2,4-Triazin-3-yl 6-Methyl, 4-isopropylphenyl Anticancer (hypothesized) Methyl on triazine alters electronic density
iCRT3 (N-(2-phenylethyl)-2-[[2-(4-ethylphenyl)-5-methyl-oxazol-4-yl]methylsulfanyl]acetamide) Oxazol-4-yl Phenylethyl, oxazole core Wnt/β-catenin pathway inhibitor Oxazole core enables β-catenin binding
8t (N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) 1,3,4-Oxadiazol-2-yl Indolylmethyl, chloro-methylphenyl LOX inhibition (anti-inflammatory) Chloro and indole groups enhance enzyme affinity

Key Findings from Comparative Analysis

Structural Flexibility and Activity: The 1,2,4-triazin-3-yl core in the target compound offers a balance of hydrogen-bonding (via amino/oxo groups) and π-stacking (via aromatic rings), which is critical for interactions with enzymes or receptors. This contrasts with VUAA-1 and OLC-12, where triazole cores prioritize receptor agonism over enzyme inhibition . Substitution at the phenyl ring (e.g., ethyl vs. isopropyl) modulates lipophilicity. Ethyl groups (target compound) improve solubility compared to isopropyl (ZINC3311913) but retain sufficient membrane permeability .

Biological Activity: Compared to iCRT3, which inhibits Wnt/β-catenin signaling via oxazole-mediated interactions, the target compound’s triazinone core may target different inflammatory pathways (e.g., COX or LOX inhibition) . Compound 8t (oxadiazole derivative) shows higher LOX inhibition due to the electron-withdrawing chloro group, whereas the ethylphenyl group in the target compound may favor anti-exudative activity by reducing oxidative stress .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a diazonium salt coupling approach (similar to ), achieving yields >90% under mild conditions. In contrast, VUAA-1 and OLC-12 require multi-step pyridine functionalization, lowering scalability .

Physicochemical Properties: LogP: Ethyl substitution (target compound: ~2.1) balances hydrophobicity better than isopropyl (ZINC3311913: ~2.8) or nitro groups (8v: ~1.5), optimizing oral bioavailability . Thermal Stability: The oxo group in the triazinone ring enhances thermal stability (mp ~250–290°C) compared to oxadiazole derivatives (mp ~200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.